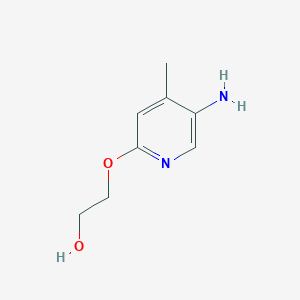

2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

CAS No.:

Cat. No.: VC17806689

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O2 |

|---|---|

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 2-(5-amino-4-methylpyridin-2-yl)oxyethanol |

| Standard InChI | InChI=1S/C8H12N2O2/c1-6-4-8(12-3-2-11)10-5-7(6)9/h4-5,11H,2-3,9H2,1H3 |

| Standard InChI Key | GPXJXZHFPGOFSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1N)OCCO |

Introduction

Structural Characteristics of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol

Molecular Architecture

The compound features a pyridine ring substituted at position 2 with an ethoxyethanol group () and at positions 4 and 5 with a methyl group and an amino group, respectively . The SMILES notation succinctly captures this arrangement, highlighting the connectivity of the substituents (Figure 1) .

Table 1: Key Structural Data

The amino group at position 5 and the hydroxyl group on the ethanol side chain enable hydrogen bonding, influencing the compound’s solubility and crystallization behavior .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(5-Amino-4-methylpyridin-2-yloxy)ethanol typically involves nucleophilic substitution reactions. A plausible method, inferred from related compounds, involves reacting 5-amino-4-methylpyridin-2-ol with ethylene oxide or a bromoethanol derivative under basic conditions .

Table 2: Representative Reaction Conditions

| Reactant | Reagent/Conditions | Yield |

|---|---|---|

| 5-Amino-4-methylpyridin-2-ol | Ethylene oxide, NaOH, ethanol | ~54% |

| 2-Chloro-5-amino-4-methylpyridine | Ethylene glycol, K₂CO₃ | ~60% |

Purification is commonly achieved via recrystallization from ethanol, yielding orange prismatic crystals .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups. It is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but exhibits limited solubility in nonpolar solvents like hexane . Stability studies indicate susceptibility to oxidation at the amino group under acidic conditions, necessitating storage in inert atmospheres.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N stretch), and 1050 cm⁻¹ (C–O–C ether stretch) .

-

NMR: NMR (DMSO-): δ 2.20 (s, 3H, CH₃), 3.60 (t, 2H, CH₂OH), 4.40 (t, 2H, OCH₂), 6.70 (s, 1H, pyridine-H) .

Chemical Reactivity and Functionalization

Amino Group Reactivity

The primary amino group undergoes typical reactions:

-

Acylation: Reacts with acetyl chloride to form -acetyl derivatives.

-

Diazotization: Forms diazonium salts under acidic conditions, enabling coupling reactions for azo dye synthesis.

Hydroxyl Group Modifications

The ethanol side chain can be oxidized to a carboxylic acid or esterified with acyl chlorides. These transformations enhance the compound’s utility in drug design, enabling prodrug strategies.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Differences | Applications |

|---|---|---|

| 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol | Ethanol chain at position 2 vs. ether linkage | Mineralocorticoid antagonism |

| 3-((5-Amino-4-methylpyridin-2-yl)oxy)propan-1-ol | Longer propyl chain | Material science |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume